molecular formula C8H7BrN4OS B13884154 3-(6-Bromo-5-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(6-Bromo-5-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13884154
M. Wt: 287.14 g/mol
InChI Key: NNTGIICYNAMURU-UHFFFAOYSA-N
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Description

3-(6-Bromo-5-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a bromine atom, a methoxy group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromo-5-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 6-bromo-5-methoxypyridin-2-amine and thiocarbohydrazide.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions.

    Cyclization: The mixture is heated to promote cyclization, forming the thiadiazole ring.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromo-5-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-(6-Bromo-5-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(6-Bromo-5-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxypyridine: A related compound with similar structural features but lacking the thiadiazole ring.

    6-Bromo-5-methoxypyridin-2-yl)methanol: Another similar compound with a hydroxyl group instead of the thiadiazole ring.

Uniqueness

3-(6-Bromo-5-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability, reactivity, and potential interactions with biological targets.

Properties

Molecular Formula

C8H7BrN4OS

Molecular Weight

287.14 g/mol

IUPAC Name

3-(6-bromo-5-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C8H7BrN4OS/c1-14-5-3-2-4(11-6(5)9)7-12-8(10)15-13-7/h2-3H,1H3,(H2,10,12,13)

InChI Key

NNTGIICYNAMURU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(C=C1)C2=NSC(=N2)N)Br

Origin of Product

United States

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